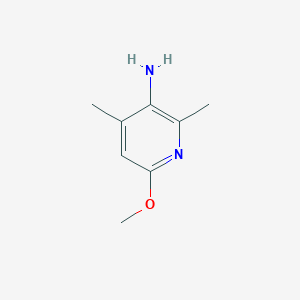![molecular formula C10H6N4O2 B2571977 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1087792-12-8](/img/structure/B2571977.png)
9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with the molecular formula C10H6N4O2 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H6N4O2 . The average mass is 214.180 Da and the monoisotopic mass is 214.049072 Da .Aplicaciones Científicas De Investigación
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, related to the chemical structure of interest, is recognized for its broad spectrum of medicinal properties. It has been utilized as a building block in drug discovery, exhibiting anticancer, CNS agent, anti-infectious, anti-inflammatory, CRF1 antagonist, and radiodiagnostic properties. This scaffold's structure-activity relationship (SAR) studies highlight its potential in developing drug-like candidates for various disease targets, underscoring the medicinal chemistry community's interest in further exploiting this privileged structure (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
Another significant aspect of research focuses on the regio-orientation and regioselectivity in reactions leading to pyrazolo[1,5-a]pyrimidines. This research clarifies the significance of regio-orientation in synthetic chemistry, particularly when reacting 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents. Such insights are crucial for understanding and predicting the substituent patterns on pyrazolo[1,5-a]pyrimidine derivatives, which directly impacts their biological activity and potential therapeutic applications (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, akin to our compound of interest, showcases the intersection of synthetic chemistry and medicinal applications. The use of various hybrid catalysts has paved the way for developing novel synthetic pathways, enhancing the efficiency and selectivity of reactions critical for producing biologically active compounds. This research highlights the expansive utility of such scaffolds in medicinal chemistry, emphasizing the importance of innovative synthetic strategies (Parmar et al., 2023).
Green Synthesis Approaches
The green multi-component synthesis of fused heterocyclic derivatives, including pyrazolo[1,5-a]pyrimidine, represents a significant stride toward environmentally friendly and sustainable chemical synthesis. Such approaches highlight the push towards greener, more sustainable methods in drug discovery and synthetic chemistry, emphasizing atom economy and the reduction of harmful byproducts (Dhanalakshmi et al., 2021).
Propiedades
IUPAC Name |
13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXPPLSNUYMWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=C1C=NC3=C(C=NN23)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-pyrrolidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B2571894.png)
![(4-Chloro-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2571897.png)
![2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyrimidin-2-yl)acetamide](/img/structure/B2571899.png)
![Methyl 4-{[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate](/img/structure/B2571900.png)
![Methyl 3-[(4-aminopyrazol-1-yl)methyl]benzoate](/img/structure/B2571903.png)
![(3-Methylimidazo[1,5-a]pyridin-1-yl)methanamine;dihydrochloride](/img/structure/B2571904.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)
![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2571909.png)


![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)